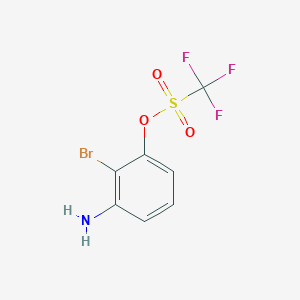

3-Amino-2-bromophenyl trifluoromethanesulphonate

Vue d'ensemble

Description

3-Amino-2-bromophenyl trifluoromethanesulphonate is a chemical compound with the molecular formula C7H5BrF3NO3S and a molecular weight of 320.08 g/mol . This compound is known for its unique molecular structure, which includes an amino group, a bromine atom, and a trifluoromethanesulphonate group attached to a phenyl ring . It is used in various scientific research applications due to its versatile chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-bromophenyl trifluoromethanesulphonate typically involves the reaction of 3-amino-2-bromophenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of high-purity reagents and stringent control of reaction conditions ensures the consistent quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

3-Amino-2-bromophenyl trifluoromethanesulphonate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can lead to the formation of amines.

Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.

Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura couplings.

Major Products Formed

Substitution Reactions: Products include azides, nitriles, and other substituted phenyl derivatives.

Oxidation and Reduction Reactions: Products include nitro, nitroso, and amine derivatives.

Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Applications De Recherche Scientifique

Applications in Organic Synthesis

1. Catalysis:

Triflates like 3-amino-2-bromophenyl trifluoromethanesulphonate serve as effective catalysts in various organic reactions. They are particularly useful in:

- Nucleophilic Substitution Reactions: The presence of the triflate group enhances the electrophilicity of the carbon center, making it more susceptible to nucleophilic attack.

- Cycloaddition Reactions: Triflates are employed as catalysts in cycloaddition processes, facilitating the formation of complex cyclic structures .

2. Synthesis of Bioactive Compounds:

The compound has been utilized as a precursor for synthesizing biologically active molecules, including:

- Anticancer Agents: Its derivatives have shown potential as inhibitors of kinases involved in cancer progression, particularly through modulation of the NF-kB signaling pathway .

- Anti-inflammatory Drugs: Compounds derived from this compound have been explored for their ability to inhibit inflammatory responses mediated by IKK complexes .

Case Study 1: Inhibition of IKK Activity

A series of studies demonstrated that derivatives of this compound effectively inhibit the activity of IκB kinase (IKK), which plays a crucial role in inflammatory diseases. These compounds were shown to block the transcription of pro-inflammatory cytokines such as IL-6 and TNF-α, highlighting their therapeutic potential in treating autoimmune conditions .

Case Study 2: Development of Anticancer Therapeutics

Research has indicated that modifications to the triflate structure can lead to compounds with enhanced selectivity against cancer cell lines. For instance, certain derivatives exhibited potent activity against breast and colorectal cancer cells, suggesting that this class of compounds could be further developed into effective anticancer therapies .

Table 1: Summary of Applications

Mécanisme D'action

The mechanism of action of 3-Amino-2-bromophenyl trifluoromethanesulphonate involves its interaction with specific molecular targets and pathways. The trifluoromethanesulphonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The amino and bromine groups can participate in various chemical transformations, enabling the compound to act as a versatile intermediate in synthetic chemistry .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-Amino-2-chlorophenyl trifluoromethanesulphonate

- 3-Amino-2-iodophenyl trifluoromethanesulphonate

- 3-Amino-2-fluorophenyl trifluoromethanesulphonate

Comparison

Compared to similar compounds, 3-Amino-2-bromophenyl trifluoromethanesulphonate is unique due to the presence of the bromine atom, which imparts distinct reactivity and selectivity in chemical reactions. The trifluoromethanesulphonate group enhances the compound’s stability and solubility, making it a valuable intermediate in various synthetic applications .

Activité Biologique

3-Amino-2-bromophenyl trifluoromethanesulphonate is a compound that has garnered attention due to its unique chemical structure, which includes an amino group, a bromine atom, and a trifluoromethanesulphonate moiety. This combination suggests potential biological activity, particularly in pharmaceutical applications. However, specific studies focusing on its biological effects remain limited.

Chemical Structure and Properties

The structure of this compound can be summarized as follows:

- Amino Group : Enhances solubility and may influence the compound's interaction with biological macromolecules.

- Bromine Atom : Introduces reactivity which can be exploited in various chemical reactions.

- Trifluoromethanesulphonate Moiety : Known for its excellent leaving group properties, facilitating nucleophilic substitutions.

Biological Activity Overview

While direct studies on the biological activity of this compound are sparse, related compounds with similar functional groups have been investigated. Compounds containing amino and trifluoromethanesulphonate groups are often explored for their interactions with proteins and nucleic acids, indicating potential pharmacological properties.

- Interaction with Proteins : The compound may bind to specific proteins or enzymes, influencing their activity.

- Nucleic Acid Binding : Similar compounds have shown the ability to interact with DNA and RNA, which could affect gene expression and cellular processes.

Comparative Analysis with Related Compounds

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes some related compounds and their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Amino-4-methylphenyl trifluoromethanesulphonate | Methyl group at position 4 | Different reactivity due to methyl substitution |

| 3-Amino-2-ethylphenyl trifluoromethanesulphonate | Ethyl group instead of bromine | Altered steric effects influencing reactivity |

| 3-Amino-2-methylphenyl methanesulphonate | Methanesulphonate instead of triflate | Less reactive leaving group compared to triflate |

Case Studies and Research Findings

Research on related compounds has provided insights into the potential biological activities that could be extrapolated to this compound:

- Antiviral Activity : Some derivatives have shown moderate antiviral activity against HIV, with percentage inhibitions ranging from 33% to 45% in cytotoxicity assays . This suggests that modifications in the chemical structure can significantly impact biological efficacy.

- Cytotoxicity Studies : In various studies, compounds similar to this compound exhibited varying levels of cytotoxicity, indicating that while some derivatives are well-tolerated by cells (CC50 > 100 µM), others may present higher toxicity levels .

- Enzyme Inhibition : The interaction of similar compounds with enzymes has been documented, where certain modifications enhanced binding affinity and specificity towards target enzymes . This highlights the importance of structural variations in determining biological activity.

Propriétés

IUPAC Name |

(3-amino-2-bromophenyl) trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3NO3S/c8-6-4(12)2-1-3-5(6)15-16(13,14)7(9,10)11/h1-3H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQXNVEBSMYEYAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OS(=O)(=O)C(F)(F)F)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.